(2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolo[3,2-b][1,2,4]triazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms.
- The compound’s structure consists of two benzyl groups (3,4-dimethoxybenzyl) attached to a central thiazolo[3,2-b][1,2,4]triazine ring. The Z configuration indicates that the benzylidene group is on the same side of the double bond.
- Thiazolo[3,2-b][1,2,4]triazine derivatives have attracted interest due to their potential biological activities.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolo[3,2-b][1,2,4]triazine ring. The benzylidene group is introduced during this process.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (e.g., ethanol or acetic acid).
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications of the benzyl groups or the thiazolo[3,2-b][1,2,4]triazine ring are common.
Scientific Research Applications
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic effects.
Medicine: The compound’s pharmacological properties are explored for drug development.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could inhibit enzymes, modulate receptors, or affect cellular processes.
- Further research is needed to elucidate its precise molecular interactions.
Comparison with Similar Compounds
Uniqueness: The combination of the thiazolo[3,2-b][1,2,4]triazine scaffold and the benzylidene group makes this compound unique.
Similar Compounds: Other thiazolo[3,2-b][1,2,4]triazines with different substituents exist, but none exactly match this structure.
Properties
Molecular Formula |
C23H21N3O6S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O6S/c1-29-16-7-5-13(10-18(16)31-3)9-15-21(27)24-23-26(25-15)22(28)20(33-23)12-14-6-8-17(30-2)19(11-14)32-4/h5-8,10-12H,9H2,1-4H3/b20-12- |
InChI Key |
WVPGZKTYEDIKIM-NDENLUEZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=NC2=O)OC |
Origin of Product |
United States |
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